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Compound of Interest

1-Methoxypropan-2-yl
Compound Name:
methanesulfonate

Cat. No.: B1361071

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 1-
methoxypropan-2-yl methanesulfonate are not readily available in published scientific
literature. This guide, therefore, presents a hypothetical framework for such a study, based on
established computational chemistry protocols and drawing analogies from related molecules.
It is intended to serve as a roadmap for researchers and drug development professionals
interested in the theoretical characterization of this compound.

Introduction

1-Methoxypropan-2-yl methanesulfonate is a sulfonate ester that may arise as a potential
genotoxic impurity (PGI) during the synthesis of active pharmaceutical ingredients (APIs),
particularly when methanesulfonic acid is used for salt formation in the presence of 1-methoxy-
2-propanol as a solvent. Given the regulatory concerns surrounding PGls, a thorough
understanding of the molecule's structure, stability, and reactivity is crucial. Computational
chemistry offers a powerful toolkit for such investigations, providing insights that can guide
experimental work and risk assessment.

This whitepaper outlines a comprehensive theoretical approach to characterizing 1-
methoxypropan-2-yl methanesulfonate. It details a proposed computational workflow,
plausible reaction mechanisms, and the types of data that would be generated.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1361071?utm_src=pdf-interest
https://www.benchchem.com/product/b1361071?utm_src=pdf-body
https://www.benchchem.com/product/b1361071?utm_src=pdf-body
https://www.benchchem.com/product/b1361071?utm_src=pdf-body
https://www.benchchem.com/product/b1361071?utm_src=pdf-body
https://www.benchchem.com/product/b1361071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

While experimental and theoretical data for 1-methoxypropan-2-yl methanesulfonate are
scarce, some basic properties can be found in chemical databases. For context, the properties
of its precursor, 1-methoxy-2-propanol, are also provided.

Table 1: Physicochemical Properties of 1-Methoxypropan-2-yl methanesulfonate

Property Value Source
Molecular Formula C5H1204S [1]
CAS Number 24590-51-0 [1]
Flash Point 113.7°C [1]

Table 2: Physicochemical Properties of 1-Methoxy-2-propanol (Precursor)

Property Value Source
Molecular Formula C4H1002 [2][3]
Molar Mass 90.122 g-mol-1 [2]
Appearance Colorless liquid [2][3]
Density 0.92 g/cm3 (at 20 °C) [2]
Melting Point -97 °C [2]
Boiling Point 120 °C [2]
Solubility in Water Miscible [2]
Flash Point 32°C [2]

CAS Number 107-98-2 [2]

Proposed Theoretical Research Workflow
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A typical computational chemistry workflow for the theoretical study of a molecule like 1-
methoxypropan-2-yl methanesulfonate would involve several stages, from initial structure
generation to the analysis of its reactivity. This process is designed to build a comprehensive
understanding of the molecule's properties.

1. Initial Structure Generation
(e.g., from SMILES string)

Initial guess
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Caption: A hypothetical workflow for the theoretical study of 1-methoxypropan-2-yl
methanesulfonate.
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Plausible Reaction Mechanism

The formation of sulfonate esters from sulfonic acids and alcohols is a known reaction class.
Based on studies of methyl methanesulfonate formation, a plausible mechanism for the acid-
catalyzed reaction between 1-methoxy-2-propanol and methanesulfonic acid can be proposed.
This mechanism likely involves the protonation of the alcohol, followed by a nucleophilic attack

by the sulfonate anion.
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Caption: A plausible acid-catalyzed mechanism for the formation of 1-methoxypropan-2-yl

methanesulfonate.

Detailed Methodologies

A robust theoretical study of 1-methoxypropan-2-yl methanesulfonate would employ Density
Functional Theory (DFT), which offers a good balance between accuracy and computational

cost for organic molecules.[4]
5.1. Geometry Optimization and Vibrational Frequencies

e Methodology: The initial 3D structure of the molecule would be subjected to geometry
optimization to find its lowest energy conformation. A popular and effective functional for this
purpose is B3LYP, paired with a basis set such as 6-31G(d).[5]
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» Protocol:
o Generate an initial 3D structure from the SMILES string (CC(COC)OS(=0)(=0)C).
o Perform a conformational search to identify all significant low-energy isomers.
o Optimize the geometry of each conformer using a DFT method (e.g., B3LYP/6-31G(d)).

o Perform a vibrational frequency calculation at the same level of theory. The absence of
imaginary frequencies confirms that the structure is a true minimum on the potential
energy surface. These calculations also provide thermodynamic data like enthalpy,
entropy, and Gibbs free energy.

5.2. Electronic Structure Analysis

o Methodology: Once the optimized geometry is obtained, various electronic properties can be
calculated to understand the molecule's reactivity and charge distribution.

e Protocols:

o Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The
HOMO-LUMO gap is an indicator of chemical reactivity.

o Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the
charge distribution on the molecule's surface, identifying electrophilic and nucleophilic

sites.

o Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge
distribution, hybridization, and intramolecular interactions.

5.3. Spectroscopic Characterization

o Methodology: DFT calculations can predict various spectroscopic properties, which can be
valuable for the identification and characterization of the compound if it were to be

synthesized.

e Protocols:
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o IR and Raman Spectra: The vibrational frequencies from the frequency calculation can be
used to simulate the infrared and Raman spectra.

o NMR Spectra: The chemical shifts (*H and 13C) can be calculated using methods like
GIAO (Gauge-Independent Atomic Orbital).

5.4. Reaction Pathway Analysis

e Methodology: To study the formation or degradation of 1-methoxypropan-2-yl
methanesulfonate, the transition state (TS) for the reaction of interest must be located.

e Protocol:
o lIdentify the reactants and products for the reaction pathway.

o Perform a transition state search using methods like the synchronous transit-guided quasi-
Newton (STQN) method.

o Optimize the transition state structure.

o Afrequency calculation on the TS structure should yield exactly one imaginary frequency,
corresponding to the motion along the reaction coordinate.

o Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located
transition state connects the desired reactants and products. The activation energy can
then be calculated as the energy difference between the transition state and the reactants.

Conclusion

While direct experimental or theoretical studies on 1-methoxypropan-2-yl methanesulfonate
are currently lacking, the application of modern computational chemistry methods can provide
significant insights into its structure, stability, and reactivity. The workflow and methodologies
outlined in this whitepaper provide a clear path for researchers to undertake a comprehensive
theoretical characterization of this molecule. Such studies are invaluable for understanding the
risks associated with potential genotoxic impurities and for developing control strategies in
pharmaceutical manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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